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Compound of Interest

Compound Name: 3-(3-Formylphenyl)propanoic acid

CAS No.: 56030-19-4

Cat. No.: B1344609 Get Quote

Executive Summary & Chemical Context[2][3][4][5]
[6][7][8]
3-(3-Formylphenyl)propanoic acid (MW: 178.18 g/mol ) is a bifunctional aromatic

intermediate critical in the synthesis of complex pharmaceutical linkers and peptidomimetics. Its

structure presents a unique analytical challenge: it possesses an oxidizable aldehyde moiety

(meta-position) and an ionizable carboxylic acid tail.

This duality dictates the analytical strategy. The molecule is chemically unstable; the aldehyde

is prone to air oxidation (forming a dicarboxylic acid) and disproportionation (Cannizzaro

reaction) under basic conditions. Therefore, standard "generic" gradients often fail to separate

the parent from its oxidative degradants.

This guide provides a robust, orthogonal characterization strategy, moving beyond simple

identification to stability-indicating quantitative assays.

Chemical Structure & Properties[1][3][5][9]
IUPAC Name: 3-(3-Formylphenyl)propanoic acid[1][2]

CAS Number: 56030-19-4[1][2]
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Molecular Formula: C₁₀H₁₀O₃[1]

Key Functional Groups:

Aldehyde (-CHO): Reactive, UV-active (~280 nm), oxidation-prone.

Carboxylic Acid (-COOH): Ionizable (pKa ~4.5), polar.

Structural Identification (Qualitative)
Before quantitative method development, the chemical identity must be established using

spectroscopic techniques that differentiate the two carbonyl environments.

Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the meta-substitution pattern and the integrity of both

carbonyls.

Solvent: DMSO-d₆ (Preferred for solubility and preventing exchange of acidic protons).

¹H-NMR Key Signals:

Aldehyde Proton: A distinct singlet at δ 10.0 ppm. Note: Disappearance of this peak

indicates oxidation.

Carboxylic Acid Proton: A broad singlet at δ 12.0–12.5 ppm (exchangeable with D₂O).

Aromatic Ring: Multiplet at δ 7.4–7.8 ppm (4H). The splitting pattern confirms 1,3-

substitution (meta).

Alkyl Chain: Two triplets at δ 2.6 ppm and δ 2.9 ppm (2H each, J ≈ 7 Hz), corresponding to

the

and

methylene protons relative to the carboxyl group.

Fourier Transform Infrared Spectroscopy (FTIR)
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FTIR provides a rapid "fingerprint" for the carbonyl environments.

Aldehyde C=O Stretch: Sharp band at 1695–1705 cm⁻¹.

Carboxylic Acid C=O Stretch: Broad/strong band at 1710–1730 cm⁻¹.

Aldehyde C-H Stretch: Two weak bands (Fermi resonance) at 2720 cm⁻¹ and 2820 cm⁻¹

(Diagnostic).

O-H Stretch: Broad absorption 2500–3300 cm⁻¹ (Carboxylic acid dimer).

Purity & Assay: HPLC-UV Method (Quantitative)
The primary challenge in HPLC analysis of this molecule is peak tailing caused by the

carboxylic acid and the resolution of the oxidative impurity (3-(2-carboxyethyl)benzoic acid).

The Solution: Use of "Ion Suppression" chromatography. By maintaining the mobile phase pH

well below the pKa of the acid (pH < 3.0), the molecule remains neutral, interacting

hydrophobically with the C18 stationary phase, resulting in sharp peaks.

Method Protocol (Standard Operating Procedure)
Parameter Condition

Column

C18 End-capped (e.g., Agilent Zorbax Eclipse

Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm

or 5 µm

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Detection
UV at 254 nm (primary) and 280 nm (aldehyde

specific)

Injection Vol 10 µL

Diluent Water:Acetonitrile (50:50 v/v)
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Gradient Program:

0.0 min: 90% A / 10% B (Equilibration)

15.0 min: 40% A / 60% B (Linear Ramp)

18.0 min: 5% A / 95% B (Wash)

20.0 min: 90% A / 10% B (Re-equilibration)

System Suitability Criteria
Tailing Factor (T): NMT 1.5 (Critical: If T > 1.5, increase acid concentration in Mobile Phase

A).

Resolution (Rs): > 2.0 between the main peak and the known impurity (Dicarboxylic acid).

% RSD (n=6): NMT 1.0% for area response.

Impurity Profiling: The "Redox Sandwich"
This molecule sits in a precarious redox state. It can be reduced to an alcohol or oxidized to a

diacid. Understanding this pathway is vital for storage and handling.

Degradation Pathways
Oxidation (Major Risk): Exposure to air converts the aldehyde to a carboxylic acid.

Impurity: 3-(2-Carboxyethyl)benzoic acid (Isophthalic acid derivative).

Detection: Elutes earlier than the parent in Reverse Phase HPLC (more polar).

Reduction (Minor Risk): Occurs if reducing agents (NaBH₄) are present in the reactor.

Impurity: 3-(3-Hydroxymethylphenyl)propanoic acid.

Detection: Elutes earlier than the parent (more polar).

Visualization of Analytical Logic
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Figure 1: Analytical workflow for the characterization and release of 3-(3-
Formylphenyl)propanoic acid.

Secondary Method: GC-MS (For Volatiles)
While HPLC is preferred for assay, GC-MS is useful for detecting residual solvents or volatile

synthesis byproducts. However, the carboxylic acid and aldehyde groups make direct GC

analysis difficult due to thermal degradation.

Derivatization Protocol (Silylation):

Weigh 10 mg of sample into a GC vial.

Add 500 µL of anhydrous Pyridine.

Add 200 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Incubate at 60°C for 30 minutes.

Mechanism: This converts the -COOH to -COOSiMe₃ and the enolizable aldehyde may also

silylate, rendering the molecule volatile and thermally stable.
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Analysis: Inject 1 µL into GC-MS (DB-5MS column).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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